
Quinizarine
Vue d'ensemble
Description
Quinizarin, also known as 1,4-dihydroxyanthraquinone, is an organic compound derived from anthraquinone. It is an orange or red-brown crystalline powder and is formally derived from anthraquinone by replacing two hydrogen atoms with hydroxyl groups. Quinizarin is one of ten dihydroxyanthraquinone isomers and occurs in small amounts as a glycoside in the root of the madder plant, Rubia tinctorum .
Applications De Recherche Scientifique
Quinizarin has a wide range of scientific research applications. It is used as a dye in gasoline and heating oils . In chemistry, it is used as an intermediate for the synthesis of indanthrene and alizarin-derived dyes . In biology and medicine, quinizarin-loaded nanocapsules have been developed for photodynamic therapy to treat inflammation . The compound’s strong luminescence and absorption properties make it suitable for use in dye-sensitized solar cells, luminescence, visible light photochemistry, chemical sensors, and organic electronics .
Mécanisme D'action
Target of Action
Quinizarin, also known as 1,4-Dihydroxyanthraquinone, is a large aromatic molecule that has been used in various applications due to its unique properties . and copper.
Mode of Action
Quinizarin interacts with its targets through its reactive –OH groups . When combined with trimethylaluminium, it produces a deep pink coating with strong optical absorption . It also shows strong luminescence both in solutions and as a complex together with aluminium ions . Furthermore, it has the capacity to detect Cu 2+ ions, elucidating its fluorescence quenching mechanisms .
Biochemical Pathways
It’s known that quinizarin has a large conjugated aromatic system with strong absorption of visible light . This property makes it suitable for applications in dye-sensitized solar cells, luminescence, visible light photochemistry, chemical sensors, and organic electronics .
Pharmacokinetics
It’s known that quinizarin has good properties for film deposition due to reactive –oh groups and low sublimation temperature (130 °c) .
Result of Action
The molecular and cellular effects of Quinizarin’s action are primarily observed in its interactions with metal ions and its applications in various fields. For instance, it has been used as a sensor for detecting Cu 2+ ions . In the field of atomic layer deposition, Quinizarin has been used to produce strongly colored pink hybrid films .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Quinizarin. For instance, the low sublimation temperature of Quinizarin allows for the coating of even fragile and temperature-sensitive organic substrates . Furthermore, factors such as time dependency, temperature, solvent type, counterions, and pH levels can influence the behavior of Quinizarin when it acts as a sensor .
Analyse Biochimique
Biochemical Properties
Quinizarin is an organic dye molecule with an aromatic structure . It is a derivative of anthraquinone bearing hydroxyl moieties . They may find uses in pharmacological, biochemical and dye industries . Anthraquinone dye are resistant to degradation . The study delves into the unique properties of Quinizarin as a sensor, focusing on its capacity to detect Cu 2+ ions and elucidating its fluorescence quenching mechanisms .
Cellular Effects
Quinizarin has been studied for its effects on various types of cells and cellular processes . It has been used as a long range emissive ratiometric fluorescent probe for live cell imaging .
Molecular Mechanism
The molecular mechanism of Quinizarin involves its interaction with various biomolecules. The study delves into the unique properties of Quinizarin as a sensor, focusing on its capacity to detect Cu 2+ ions and elucidating its fluorescence quenching mechanisms .
Temporal Effects in Laboratory Settings
The effects of Quinizarin have been studied over time in laboratory settings . The study delves into the unique properties of Quinizarin as a sensor, focusing on its capacity to detect Cu 2+ ions and elucidating its fluorescence quenching mechanisms .
Méthodes De Préparation
Quinizarin can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with 4-chlorophenol, followed by hydrolysis of the chloride . Another method involves the reaction of phthalic anhydride with hydroquinone . Industrial production often involves the use of phthalic anhydride, p-chlorophenol, sulfuric acid, and boric acid or boric anhydride at elevated temperatures . The mixture is heated to 150-220°C, and the resulting product is quinizarin .
Analyse Des Réactions Chimiques
Quinizarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be chlorinated and brominated to afford other dyes . Amination, which involves the replacement of one hydroxyl group with an aniline derivative followed by sulfonation, produces dyes such as Acid Violet 43 . Quinizarin also forms lake pigments with calcium, barium, and lead .
Comparaison Avec Des Composés Similaires
Quinizarin is similar to other anthraquinone derivatives, such as alizarin (1,2-dihydroxyanthraquinone) and purpuroxanthin (1,3-dihydroxyanthraquinone) . These compounds share similar structures but differ in the positions of their hydroxyl groups, which result in different optical and electronic properties . Quinizarin’s low sublimation temperature and good reactivity make it particularly suitable for film deposition and other technological applications .
Propriétés
IUPAC Name |
1,4-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEIZVNYDFNHJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044464 | |
| Record name | 1,4-Dihydroxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-64-1 | |
| Record name | Quinizarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydroxy-9,10-anthracenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinizarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinizarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinizarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dihydroxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINIZARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S496ZV3CS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B147712.png)
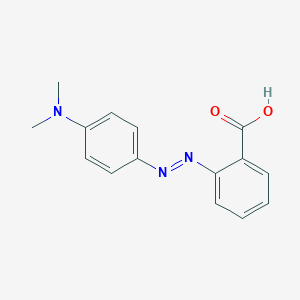
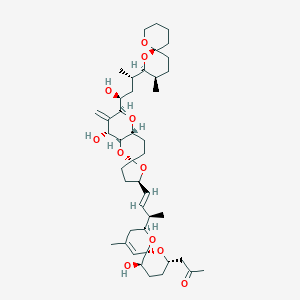
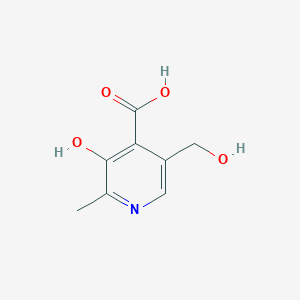
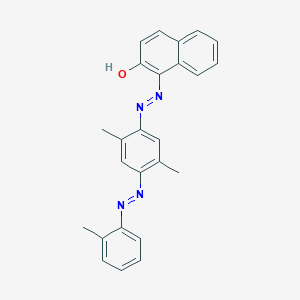

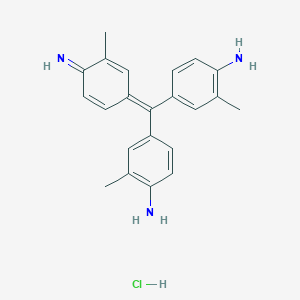
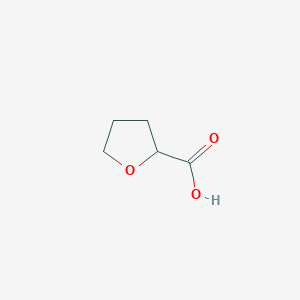


![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)

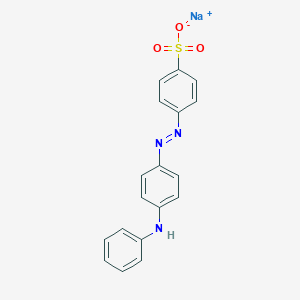
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
